molecular formula C22H17N5O2S B12755356 5-(4-(((4-Methoxyphenyl)(phenylazo)methylene)amino)phenyl)-1,3,4-oxadiazole-2(3H)-thione CAS No. 122351-97-7

5-(4-(((4-Methoxyphenyl)(phenylazo)methylene)amino)phenyl)-1,3,4-oxadiazole-2(3H)-thione

Cat. No.: B12755356
CAS No.: 122351-97-7
M. Wt: 415.5 g/mol
InChI Key: HFVNQFPZJWZAQT-UHFFFAOYSA-N
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Description

5-(4-(((4-Methoxyphenyl)(phenylazo)methylene)amino)phenyl)-1,3,4-oxadiazole-2(3H)-thione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring containing three heteroatoms: two nitrogen atoms and one oxygen atom. The presence of the thione group (C=S) adds to its reactivity and potential for forming various derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(((4-Methoxyphenyl)(phenylazo)methylene)amino)phenyl)-1,3,4-oxadiazole-2(3H)-thione typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxybenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate is then reacted with thiosemicarbazide under acidic conditions to form the desired oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-(((4-Methoxyphenyl)(phenylazo)methylene)amino)phenyl)-1,3,4-oxadiazole-2(3H)-thione can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The azo group can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for halogenation are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thione group can yield sulfoxides or sulfones, while reduction of the azo group can produce amines.

Scientific Research Applications

5-(4-(((4-Methoxyphenyl)(phenylazo)methylene)amino)phenyl)-1,3,4-oxadiazole-2(3H)-thione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(4-(((4-Methoxyphenyl)(phenylazo)methylene)amino)phenyl)-1,3,4-oxadiazole-2(3H)-thione involves its interaction with various molecular targets and pathways. The compound’s reactivity is largely due to the presence of the oxadiazole ring and thione group, which can interact with biological macromolecules such as proteins and nucleic acids. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • 5-(4-Methoxyphenyl)-1H-indoles
  • 5-(4-Methoxyphenyl)-1H-imidazoles

Uniqueness

5-(4-(((4-Methoxyphenyl)(phenylazo)methylene)amino)phenyl)-1,3,4-oxadiazole-2(3H)-thione is unique due to its combination of the oxadiazole ring and thione group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

122351-97-7

Molecular Formula

C22H17N5O2S

Molecular Weight

415.5 g/mol

IUPAC Name

4-methoxy-N-phenylimino-N'-[4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)phenyl]benzenecarboximidamide

InChI

InChI=1S/C22H17N5O2S/c1-28-19-13-9-15(10-14-19)20(25-24-18-5-3-2-4-6-18)23-17-11-7-16(8-12-17)21-26-27-22(30)29-21/h2-14H,1H3,(H,27,30)

InChI Key

HFVNQFPZJWZAQT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=NC2=CC=C(C=C2)C3=NNC(=S)O3)N=NC4=CC=CC=C4

Origin of Product

United States

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